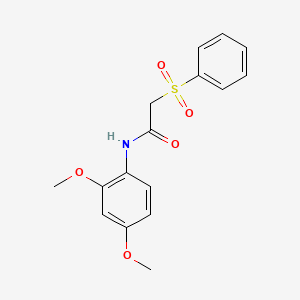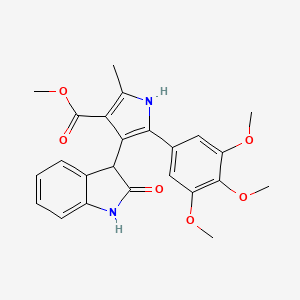![molecular formula C20H23N5O4S B11163885 1-cyclopentyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163885.png)
1-cyclopentyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOPENTYL-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a cyclopentyl group, and a sulfonamide-linked pyrimidine moiety
Preparation Methods
The synthesis of 1-CYCLOPENTYL-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
1-CYCLOPENTYL-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-CYCLOPENTYL-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in drug discovery for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
1-CYCLOPENTYL-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Sulfonamide-linked pyrimidines: These compounds have similar sulfonamide and pyrimidine moieties but may vary in their overall structure and function.
The uniqueness of 1-CYCLOPENTYL-5-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N5O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-cyclopentyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23N5O4S/c26-18-12-14(13-25(18)16-4-1-2-5-16)19(27)23-15-6-8-17(9-7-15)30(28,29)24-20-21-10-3-11-22-20/h3,6-11,14,16H,1-2,4-5,12-13H2,(H,23,27)(H,21,22,24) |
InChI Key |
AGXVIFAZJDLQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11163803.png)
![7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163807.png)
![9-[(2,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163822.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11163830.png)
![ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11163832.png)

![2-{[(4-methylphenyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11163848.png)
![4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11163852.png)

![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)

![3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163868.png)

![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11163873.png)
